Cas no 43021-45-0 (dacuronium)

dacuronium structure
dacuronium structure
Product Name:dacuronium
CAS No:43021-45-0
MF:C33H58N2O3
MW:530.825230121613
CID:928663
PubChem ID:218421
Update Time:2025-04-19

dacuronium Chemical and Physical Properties

Names and Identifiers

    • dacuronium
    • (3α,5α,8ξ,9ξ,14ξ,17β)-3-Acetoxy-17-hydroxy-2,16-bis(1-methyl-1-π peridiniumyl)androstane
    • Pancuronium Bromide Related Compound A
    • 43021-45-0
    • VD6L56ZVX1
    • Q27291768
    • 3.ALPHA.,17.BETA.-DIHYDROXY-5.ALPHA.-ANDROSTAN-2.BETA.,16.BETA.-YLENE)BIS-(1-METHYLPIPERIDINIUM) 3-ACETATE
    • UNII-VD6L56ZVX1
    • Dacuronium cation
    • Dacuronium ion
    • Piperidinium, 3alpha,17beta-dihydroxy-5alpha-androstan-2beta,16beta-ylene)bis-(1-methyl-
    • 17-Hydroxypancuronium
    • [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • CHEMBL3138543
    • 1,1'-((2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetoxy-17-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-2,16-diyl)bis(1-methylpiperidin-1-ium)
    • AKOS040745721
    • Inchi: 1S/C33H58N2O3/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34/h24-31,37H,6-22H2,1-5H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
    • InChI Key: XQFBAGUGBNQLRT-ZZZJANDJSA-N
    • SMILES: O[C@H]1[C@H](C[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)C[C@@H]([C@H](C[C@@H]3CC[C@@H]21)OC(C)=O)[N+]1(C)CCCCC1)[N+]1(C)CCCCC1

Computed Properties

  • Exact Mass: 530.44500
  • Monoisotopic Mass: 530.44474372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 4
  • Complexity: 895
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 5.45730
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.